Diethyl-piperidin-3-ylmethyl-amine
CAS No.: 120990-84-3
Cat. No.: VC0221050
Molecular Formula: C10H22N2
Molecular Weight: 0
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 120990-84-3 |
---|---|
Molecular Formula | C10H22N2 |
Molecular Weight | 0 |
Introduction
Structural Characterization and Physical Properties
Chemical Identifiers and Physical Constants
DEPMA is characterized by precise chemical identifiers that enable its recognition in chemical databases and literature. Table 1 summarizes these identifiers and physical properties.
Table 1: Chemical Identifiers and Physical Properties of Diethyl-piperidin-3-ylmethyl-amine
Structural Features
The compound features a piperidine ring with a secondary amine (NH) at position 1 and a diethylaminomethyl substituent at position 3. This unique arrangement creates distinct structural regions:
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A basic piperidine heterocycle providing rigidity and a secondary amine functional group
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A flexible diethylamino moiety contributing to the compound's lipophilicity
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A methylene bridge connecting these two components
This structure confers specific physicochemical properties such as:
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Basic character with two nitrogen centers capable of protonation
Chemical Reactivity and Synthesis
Oxidation Reactions
DEPMA undergoes oxidation reactions typical of tertiary amines. Under acidic conditions with oxidizing agents like hydrogen peroxide, the nitrogen centers can form N-oxide derivatives. This reaction is particularly valuable for modifying the compound's polarity and bioavailability.
Table 2: Oxidation Reaction Conditions for DEPMA
Oxidizing Agent | Temperature | Solvent | Product Yield | Primary Product |
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H₂O₂/HCl | 25–40°C | H₂O | 65–78% | N-oxide derivatives |
Alkylation and Acylation
The tertiary amine group in DEPMA participates in nucleophilic substitution reactions:
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Alkylation: DEPMA reacts with alkyl halides (e.g., methyl iodide) in ethanol to form quaternary ammonium salts.
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Acylation: With reagents like acetyl chloride or anhydrides, N-acyl derivatives can be formed, which enhances metabolic stability.
The typical alkylation reaction can be represented as:
DEPMA + CH₃I → DEPMA-CH₃⁺ + I⁻
Synthetic Routes
DEPMA can be synthesized through several methodological approaches:
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Nucleophilic Substitution: Alkylation of piperidin-3-ylmethyl-amine with diethyl halides or tosylates under basic conditions (e.g., K₂CO₃ in acetonitrile).
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Reductive Amination: Reaction of 3-formylpiperidine with diethylamine in the presence of a reducing agent like sodium cyanoborohydride.
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Catalytic Ring Rearrangement: In the presence of specific catalysts such as Ru-Co surface single-atom alloy catalysts (Ru₁Co₂₀/HAP), analogous compounds can undergo ring rearrangement.
Biological Activities and Research Applications
Analgesic Properties
One of the primary applications of DEPMA and its derivatives lies in their potential as analgesic agents. Research indicates that compounds with similar structural features can effectively manage severe pain, particularly chronic and neuropathic pain, while exhibiting fewer side effects compared to conventional opioids.
Key Findings on Analgesic Potential:
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Mechanism of Action: The compound acts on pain pathways with a significantly lower incidence of respiratory depression, nausea, and dependence compared to traditional opioids.
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Administration Routes: Medicinal formulations containing this compound can be administered through various routes, including oral and injectable forms.
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Dosage Range: Effective dosages typically range from 50 to 500 mg/kg depending on the severity of the condition.
Metabolic Regulation
Recent studies have highlighted the potential of DEPMA derivatives as positive allosteric modulators for the glucagon-like peptide-1 receptor (GLP-1R). This mechanism is crucial for enhancing insulin secretion and reducing food intake, making it a candidate for obesity and type 2 diabetes treatment.
Research Evidence:
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In Vivo Studies: Animal models demonstrated that related compounds significantly improved glucose handling and reduced food intake without significant off-target effects.
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Potency: Some derivatives exhibited subnanomolar potency in stimulating GLP-1R, suggesting strong therapeutic potential in metabolic regulation.
Structure-Activity Relationships
Understanding the relationship between structural modifications and biological activity is essential for optimizing DEPMA derivatives for specific applications. Studies have shown that:
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Piperidine Ring Modifications: Saturation of the piperidine ring affects metabolism by CYP450 enzymes.
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Diethyl Group Alterations: Modifying the diethyl groups to fluoroethyl or other substituents can increase blood-brain barrier penetration.
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Methylene Bridge: The length of the linker between the piperidine and amino functions influences receptor binding profiles.
Monoamine Oxidase (MAO) Inhibition Properties
DEPMA-related compounds have demonstrated the ability to inhibit monoamine oxidase (MAO) enzymes, potentially increasing synaptic serotonin and dopamine levels. Kinetic studies suggest competitive inhibition with Ki values in the micromolar range .
Mechanistic Pathway:
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DEPMA binds to MAO's flavin adenine dinucleotide (FAD) cofactor
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Electron transfer from the piperidine nitrogen disrupts substrate oxidation
Table 3: Comparative MAO Inhibition Activity of Related Compounds
*These compounds share structural similarities with DEPMA, featuring a piperidine ring with various modifications.
Spectroscopic and Chromatographic Characterization
Several analytical techniques are recommended for characterizing DEPMA:
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¹H/¹³C NMR Spectroscopy: Essential for confirming the proton environment and carbon backbone, particularly the piperidine ring and ethyl substituents.
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HPLC-MS: Valuable for assessing purity and detecting trace impurities (<0.1%) using reverse-phase C18 columns with acetonitrile/water mobile phases.
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FTIR Spectroscopy: Useful for identifying characteristic N-H stretching (3200–3400 cm⁻¹) and C-N vibrations (1200–1350 cm⁻¹).
Comparison with Related Compounds
DEPMA shares structural similarity with several derivatives that have been studied for various applications. Understanding these relationships helps contextualize its potential uses.
Dimethyl Analog Comparison
The dimethyl analog, Dimethyl(piperidin-3-ylmethyl)amine dihydrochloride, differs from DEPMA primarily in the alkyl substituents on the nitrogen atom .
Table 4: Comparison of DEPMA with Dimethyl Analog
Other Structural Relatives
A number of compounds based on the piperidine scaffold have shown significant biological activities:
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2-Chloro-N,6-dimethyl-N-(piperidin-3-ylmethyl)pyrimidin-4-amine: Features a pyrimidine ring attached to the piperidine core, potentially offering enhanced receptor selectivity .
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Methyl-(1-methyl-3-pyrrolidin-1-ylmethyl-piperidin-3-yl)-amine: Contains both piperidine and pyrrolidine rings, which may improve blood-brain barrier penetration compared to compounds with more polar groups.
Future Research Directions
Based on current knowledge about DEPMA and related compounds, several promising research avenues emerge:
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Combination Therapies: Investigating the efficacy of DEPMA derivatives in combination with other analgesics or metabolic agents may yield synergistic therapeutic effects.
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Long-term Safety Studies: Comprehensive studies assessing the long-term safety profile compared to traditional therapies are essential for clinical development.
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Expanded Indications: Exploring potential applications beyond pain management and diabetes, such as antiviral properties or neuroprotective effects, could broaden the therapeutic utility of this compound class.
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Structural Optimization: Further modifications of the basic scaffold to enhance receptor selectivity and reduce potential side effects represent a valuable direction for medicinal chemistry research.
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